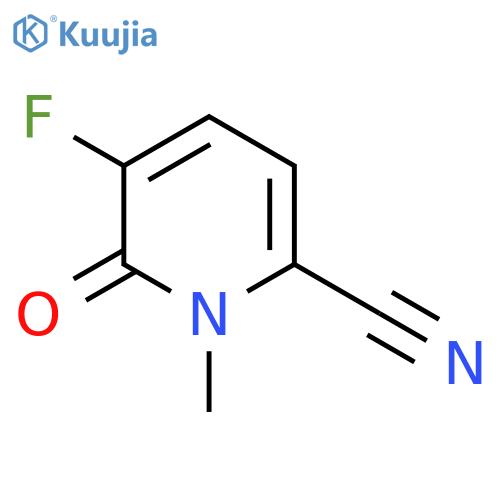

Cas no 1887015-55-5 (5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile)

1887015-55-5 structure

商品名:5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile

CAS番号:1887015-55-5

MF:C7H5FN2O

メガワット:152.125804662704

MDL:MFCD29126235

CID:4630820

PubChem ID:118955447

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

- VMUOXNQVBSAYQR-UHFFFAOYSA-N

- 5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile

- SCHEMBL17603190

- 2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo-

- CS-0022710

- MFCD29126235

- AKOS037650784

- C13268

- 5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile

- DB-139735

- CS-15305

- 1887015-55-5

- 5-Fluoro-1,6-dihydro-1-methyl-6-oxo-2-pyridinecarbonitrile

-

- MDL: MFCD29126235

- インチ: 1S/C7H5FN2O/c1-10-5(4-9)2-3-6(8)7(10)11/h2-3H,1H3

- InChIKey: VMUOXNQVBSAYQR-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C#N)N(C)C1=O

計算された属性

- せいみつぶんしりょう: 152.03859095g/mol

- どういたいしつりょう: 152.03859095g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1

- 疎水性パラメータ計算基準値(XlogP): 0.6

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1381-250MG |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 95% | 250MG |

¥ 1,537.00 | 2023-04-14 | |

| Chemenu | CM325449-100mg |

5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile |

1887015-55-5 | 95%+ | 100mg |

$276 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF448-50mg |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 97% | 50mg |

1201.0CNY | 2021-07-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1381-10G |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 95% | 10g |

¥ 19,206.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1381-500MG |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 95% | 500MG |

¥ 2,560.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D772722-250mg |

2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo- |

1887015-55-5 | 97% | 250mg |

$520 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1381-100MG |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 95% | 100MG |

¥ 963.00 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1227727-1g |

5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile |

1887015-55-5 | 95% | 1g |

$600 | 2025-02-19 | |

| 1PlusChem | 1P00IMHI-250mg |

2-Pyridinecarbonitrile, 5-fluoro-1,6-dihydro-1-methyl-6-oxo- |

1887015-55-5 | 250mg |

$282.00 | 2024-06-17 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1381-1g |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile |

1887015-55-5 | 95% | 1g |

¥3841.0 | 2024-04-23 |

5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1887015-55-5 (5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile) 関連製品

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1887015-55-5)5-fluoro-1-methyl-6-oxo-pyridine-2-carbonitrile

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):283.0/472.0